1,12-Dibromododecane
Overview
Description
1,12-Dibromododecane is an organic compound with the molecular formula C₁₂H₂₄Br₂This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the preparation of polymers and other complex molecules .
Mechanism of Action
Target of Action
1,12-Dibromododecane is a chemical compound used in the preparation of tboc-protected ionenes . The primary target of this compound is the tert-butyl bis[3-(dimethylamino)propyl]carbamate, which is used in the step-growth polymerization process .
Mode of Action
The interaction of this compound with its target results in the formation of tboc-protected ionenes . This process involves a step-growth polymerization, where this compound acts as a linker molecule, facilitating the polymerization process .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of tboc-protected ionenes . The downstream effects of this pathway include the production of pH-sensitive, protonatable ionenes with a pKa approximately 6.6 for the conjugate acid of the protonated secondary amine .
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 38-42 °c and a boiling point of 215 °c at 15 mmhg . These properties may impact the bioavailability of this compound, as they influence the compound’s solubility and stability.
Result of Action
The molecular effect of this compound’s action is the formation of tboc-protected ionenes . On a cellular level, these ionenes can interact with various biological systems due to their pH-sensitive and protonatable properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solid state and specific melting and boiling points suggest that temperature could significantly impact its stability and reactivity . Furthermore, the compound’s solubility in different solvents could also affect its action and efficacy .
Biochemical Analysis
Biochemical Properties
1,12-Dibromododecane plays a significant role in biochemical reactions, particularly in the synthesis of ionenes and other polymeric materials. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds through nucleophilic substitution reactions. The bromine atoms in this compound act as leaving groups, allowing the compound to react with nucleophiles such as thiols, amines, and hydroxyl groups. These interactions are crucial for the synthesis of complex biomolecules and materials .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of enzymes and receptors involved in signal transduction. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These changes can impact cellular metabolism, leading to alterations in energy production, biosynthesis, and other metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth, differentiation, and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage, oxidative stress, and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the bioavailability and activity of this compound, impacting its overall biochemical effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and membranes. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for understanding the compound’s biochemical effects and its role in cellular processes .
Preparation Methods
1,12-Dibromododecane can be synthesized through several methods. One common synthetic route involves the bromination of dodecane. The reaction typically uses bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the carbon-hydrogen bonds of dodecane, resulting in the formation of this compound .
Industrial production methods often involve similar bromination processes but are scaled up to accommodate large quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the dissolution of both the reactants and the product .
Chemical Reactions Analysis
1,12-Dibromododecane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium azide, potassium tert-butoxide, and various solvents such as DMF and tert-butanol. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or base used .
Scientific Research Applications
1,12-Dibromododecane has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of ionenes, which are polymers with ionic groups in the backbone.
Material Science: The compound is used in the preparation of azobenzene isothiouronium salts, which have applications in the development of advanced materials with unique properties.
Biological Research: This compound is used in the study of nucleic acid complexation and the development of novel biomaterials.
Comparison with Similar Compounds
1,12-Dibromododecane can be compared with other similar compounds such as:
1,10-Dibromodecane: This compound has a shorter carbon chain and is used in similar applications but may have different reactivity and physical properties due to the shorter chain length.
1,12-Diiodododecane: This compound has iodine atoms instead of bromine.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,12-dibromododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJATABWMGVVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062985 | |
Record name | 1,12-Dibromododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3344-70-5 | |
Record name | 1,12-Dibromododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3344-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecane, 1,12-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecane, 1,12-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,12-Dibromododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,12-dibromododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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